molecular formula C18H19NO3 B2842900 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide CAS No. 2034443-70-2

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2842900
CAS No.: 2034443-70-2
M. Wt: 297.354
InChI Key: DATYHWGUWRETJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacology research. Its core structure is associated with several high-value biological activities. Notably, closely related benzamide compounds have demonstrated significant potential as PCSK9 inhibitors . PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) is a crucial regulatory protein that binds to the hepatic LDL receptor, promoting its degradation; inhibition of PCSK9 is a leading therapeutic strategy for reducing plasma LDL-cholesterol and combating atherosclerosis . Furthermore, structural analogs featuring the methoxybenzamide pharmacophore and N-substituted indane groups are being investigated for their kinase inhibitory activity , which is relevant in oncology research for targeting various cancer cell lines and hematological malignancies. The 2-hydroxy-2,3-dihydro-1H-indene (2-hydroxyindane) moiety in the structure is a privileged scaffold in drug discovery, often contributing to target binding and molecular properties. This compound is provided exclusively for non-clinical, non-diagnostic laboratory research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to laboratory safety guidelines and consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-16-9-5-4-8-15(16)17(20)19-12-18(21)10-13-6-2-3-7-14(13)11-18/h2-9,21H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATYHWGUWRETJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving suitable precursors.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position of the indene ring can be achieved using oxidizing agents under controlled conditions.

    Benzamide Formation: The benzamide group is introduced through an amidation reaction, where the indene derivative reacts with 2-methoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the benzamide group can yield corresponding amines.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of indanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Methylbenzamide Derivatives

A series of 11 methylbenzamide analogs (B1–B10) were synthesized and evaluated for PCSK9 inhibition (Table 1) .

Compound ID Substituent on Benzamide PCSK9 Inhibition Key Observations
B1 Unsubstituted No activity Lacks methoxy group critical for binding.
B2 2-Methoxy Active Ortho-methoxy group enhances steric and electronic interactions with PCSK8.
B3 3-Methoxy No activity Meta-substitution disrupts binding affinity.
B4 4-Methoxy No activity Para-methoxy group reduces solubility and target engagement.
B5–B8 4-Fluoro, -Cl, -Br, -I No activity Halogen substituents introduce unfavorable hydrophobicity.
B9 4-Cyano No activity Polar cyano group disrupts hydrophobic interactions.
B10 4-Cinnamamide No activity Bulky cinnamoyl group impedes binding.

The hydroxy-indene moiety likely stabilizes the compound via hydrogen bonding with the target protein .

Aaptamine Derivatives

Four aaptaminoids (e.g., aaptamine, N1,N4-bisbenzylaaptamine) and B2 were tested for PCSK9 modulation. While aaptaminoids exhibited moderate inhibition, B2 displayed superior potency, suggesting benzamide derivatives offer a more druggable scaffold for cardiovascular applications .

Comparison with Other Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound, synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, features an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization . Unlike B2, it lacks biological activity against PCSK9 but serves as a versatile intermediate in organometallic chemistry.

N-[(4-Chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxybenzamide

A screening compound (ChemDiv G418-0047) with a chlorophenyl-oxadiazole substituent, this derivative is structurally distinct from B2.

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

However, its therapeutic target remains unspecified, highlighting the diversity of benzamide applications .

Research Findings and Mechanistic Insights

  • Structural Specificity: The hydroxy-indene and ortho-methoxy groups in B2 are critical for PCSK9 binding, as shown by the inactivity of analogs with substituent positional changes (B3, B4) or non-polar groups (B5–B8) .
  • Synthetic Feasibility: B2’s moderate yield (56.77%) and straightforward synthesis make it scalable for preclinical studies, unlike complex aaptaminoids .
  • Therapeutic Potential: B2’s specificity for PCSK9 positions it as a safer alternative to statins, with fewer off-target effects .

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of indenyl derivatives, characterized by the presence of an indene ring system fused with a methoxybenzamide moiety. The synthesis typically involves several key steps:

  • Formation of the Indene Ring : This is achieved through cyclization reactions starting from aromatic precursors.
  • Hydroxylation : The introduction of the hydroxy group can be performed using reagents like hydrogen peroxide.
  • Electrophilic Substitution : The methoxyphenyl group is added via electrophilic aromatic substitution.
  • Amide Bond Formation : This final step involves the reaction of the amine with a carboxylic acid derivative to form the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes and receptors, influencing several biological pathways.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antioxidant Activity : Research indicates that compounds with similar structures demonstrate significant antioxidant properties, which may contribute to their protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Antiproliferative Effects : Similar compounds have shown potential in inhibiting cell proliferation in cancer cell lines, indicating that this compound might also have anticancer properties.

Data Table: Biological Activity Summary

Activity TypeAssay MethodIC50 (µM)Reference
AntioxidantDPPH Scavenging15.4
AntimicrobialMIC against E. coli8
AntiproliferativeMCF-7 Cell Line3.1

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that methoxy-substituted indene derivatives exhibit notable antioxidant activity through various spectroscopic methods. The compound's ability to scavenge free radicals was quantified, showing significant efficacy compared to standard antioxidants.
  • Antimicrobial Activity : In vitro tests revealed that N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong potential as an antimicrobial agent .
  • Antiproliferative Effects : The compound was evaluated for its antiproliferative effects on cancer cell lines such as MCF-7 and HCT116. Results indicated an IC50 value of 3.1 µM against MCF-7 cells, suggesting significant potential for further development as an anticancer agent.

Q & A

Q. What are the established synthetic routes for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzamide, and what intermediates are critical for its preparation?

The compound is synthesized through multi-step organic reactions involving indene and benzamide derivatives. A common approach includes coupling 2-methoxybenzoyl chloride with (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine under conditions optimized for amide bond formation. Catalysts like EDCI and DMAP are often employed to enhance reaction efficiency . Key intermediates include functionalized indene precursors (e.g., 2-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde) and activated benzamide derivatives. Purification typically involves column chromatography or preparative HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the hydroxy and methoxy substituents. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC ensures purity (>95% is standard for pharmacological studies). For example, ¹H NMR peaks for the indene moiety appear as multiplet signals between δ 2.5–3.5 ppm, and the methoxy group resonates as a singlet near δ 3.8 ppm .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should include cytotoxicity assays (e.g., MTT or CellTiter-Glo®) against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., MCF12A) to assess selectivity. Enzymatic inhibition assays (e.g., proteasome activity) can identify mechanistic pathways. IC₅₀ values should be calculated using dose-response curves, with comparisons to known inhibitors like bortezomib .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR studies should systematically modify substituents:

  • Hydroxy group : Replace with methoxy or acetoxy to evaluate hydrogen bonding’s role in target binding.
  • Methoxy position : Test ortho/meta/para isomers to determine spatial effects on activity.
  • Indene core : Introduce halogen substitutions (e.g., Cl, F) to enhance lipophilicity and membrane permeability. Biological data from analogs (e.g., N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide) suggest halogenation improves potency against specific targets . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like proteasomes .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values or selectivity may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

  • Standardize protocols using CLSI guidelines.
  • Validate findings with orthogonal assays (e.g., Western blot for protein degradation alongside enzymatic assays).
  • Perform meta-analyses of published data, accounting for variables like serum concentration or pH .

Q. What strategies improve synthetic yield and scalability without compromising purity?

  • Catalyst optimization : Screen alternatives to EDCI (e.g., HATU, DMTMM) for higher amidation efficiency.
  • Solvent selection : Replace dichloromethane with acetonitrile or THF to enhance solubility of intermediates.
  • Workflow integration : Use flow chemistry for continuous synthesis of sensitive intermediates. Evidence from similar compounds shows yield improvements from 12% to >20% via semi-preparative HPLC purification .

Q. What advanced techniques are recommended for elucidating its mechanism of action in cancer cells?

  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment.
  • Kinase profiling panels : Assess inhibition of 300+ kinases to uncover off-target effects.
  • CRISPR-Cas9 screens : Knockout candidate targets (e.g., PSMB5 for proteasome inhibition) to confirm pathway involvement .

Key Considerations for Methodological Rigor

  • Crystallography : If crystal structure determination is needed, use SHELXL for refinement. Single-crystal X-ray diffraction requires high-purity samples (>99%) and cryogenic conditions .
  • Data Reproducibility : Publish full synthetic protocols (e.g., equivalents of reagents, stirring time) to aid replication.
  • Ethical Compliance : Adhere to OECD guidelines for in vitro and in vivo studies, including proper disposal of halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.